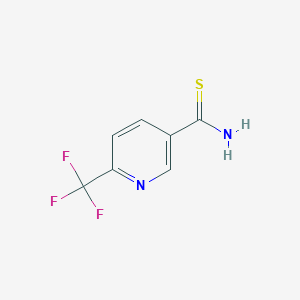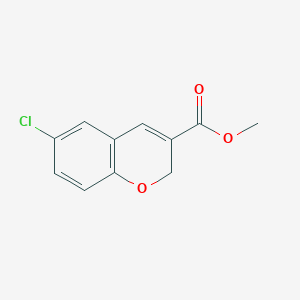
6-(Trifluoromethyl)thionicotinamide
Vue d'ensemble
Description
6-(Trifluoromethyl)thionicotinamide is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a trifluoromethyl group attached to a thionicotinamide moiety, which can influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of compounds related to 6-(Trifluoromethyl)thionicotinamide involves the trifluoromethylation of aryl halides or the reaction of trifluoroacetylacetone with cyanothioacetamide. For instance, a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is an intermediate in the synthesis of novel anti-infective agents, has been developed using a cost-effective trifluoromethylation process . Additionally, the regioselective synthesis of 3-cyano-6-methyl-4-trifluoromethylpyridine-2(1H)-thione, a compound structurally related to 6-(Trifluoromethyl)thionicotinamide, has been reported, showcasing the potential for creating diverse derivatives .
Molecular Structure Analysis
The molecular and crystal structure of compounds similar to 6-(Trifluoromethyl)thionicotinamide has been elucidated using X-ray diffraction analysis. For example, the crystal structure of 3-cyano-2-ethylthio-6-methyl-4-trifluoromethylpyridine, a compound with a trifluoromethyl group and a thioamide functionality, has been determined, providing insights into the molecular geometry and intermolecular interactions of such compounds .
Chemical Reactions Analysis
The reactivity of 6-(Trifluoromethyl)thionicotinamide derivatives towards other chemical agents has been explored. A study on the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine revealed the formation of a complex, demonstrating the potential for forming novel structures through chemical reactions .
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into compounds like 6-(Trifluoromethyl)thionicotinamide has been shown to confer desirable physicochemical properties. For instance, novel 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids exhibited good physicochemical properties, including stability and solubility, which are important for their application as AMPA receptor antagonists . Furthermore, the formation of molecular complexes between thionicotinamide and crown ethers has been studied, highlighting the role of hydrogen bonding in the stability and structure of these complexes .
Applications De Recherche Scientifique
Environmental and Analytical Studies
Research involving 6-(Trifluoromethyl)thionicotinamide spans various fields, focusing on environmental safety, analytical methodologies, and the compound's behavior in different matrices. Not directly related to 6-(Trifluoromethyl)thionicotinamide but relevant due to the structural and functional similarity, studies on related fluorinated compounds and their analytical detection methods offer insights into handling and analyzing such chemicals.
Environmental Presence and Impact of Fluorinated Compounds : A study reviewed the environmental presence, distribution, and health risks of novel fluorinated alternatives, highlighting the need for additional toxicological studies to assess the long-term safety of these compounds (Wang et al., 2019) Read more.
Analytical Detection and Characterization : Analytical methods for determining antioxidant activity in various samples were detailed, providing a foundation for the analysis of complex chemical structures, potentially including 6-(Trifluoromethyl)thionicotinamide (Munteanu & Apetrei, 2021) Read more.
Toxicological Profiles of Fluorinated Compounds : The environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound with structural elements that share characteristics with fluorinated nicotinamides, were reviewed to understand their impact on environmental and human health (Koch & Sures, 2018) Read more.
Nanoparticle Applications in Medicine : Nanoparticles, including those possibly functionalized with fluorinated compounds like 6-(Trifluoromethyl)thionicotinamide, have been studied for their cytotoxic effects, underscoring the importance of understanding the interactions between such chemicals and biological systems (Lewinski, Colvin, & Drezek, 2008) Read more.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Propriétés
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBGSSVKKHIEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380698 | |
| Record name | 6-(Trifluoromethyl)thionicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)thionicotinamide | |
CAS RN |
386715-34-0 | |
| Record name | 6-(Trifluoromethyl)thionicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 386715-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)




![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)




![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)

